molecular formula C22H16ClN3O2S B302623 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B302623
M. Wt: 421.9 g/mol
InChI Key: NZIDSZOAEQUYDR-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrole and pyrimidine, and its unique structure has made it an interesting subject for research.

Mechanism of Action

The mechanism of action of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that it has the ability to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to have antimicrobial activity, possibly by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has low toxicity and does not have significant effects on normal cells. However, it has been reported to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its high yield and purity, low toxicity, and potential applications in various fields. However, its limitations include the lack of a clear understanding of its mechanism of action and the need for further studies to fully explore its potential applications.

Future Directions

There are several future directions for research on 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These include further studies on its mechanism of action, exploring its potential applications in cancer therapy and antimicrobial activity, and developing new derivatives with improved properties. Additionally, studies on its potential use as a fluorescent probe for imaging studies could also be explored.
In conclusion, 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a unique chemical compound that has potential applications in various fields. Its synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production. While its mechanism of action is not fully understood, studies have shown that it has the ability to induce apoptosis in cancer cells and has antimicrobial activity. Further research on this compound could lead to the development of new therapies and imaging probes.

Synthesis Methods

The synthesis of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with 2-methylbenzoyl chloride and thiourea to form the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

The unique structure of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has made it an interesting subject for research in various fields. It has been studied for its potential applications in cancer therapy, antimicrobial activity, and as a fluorescent probe for imaging studies.

properties

Product Name

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H16ClN3O2S/c1-14-5-2-3-7-19(14)26-21(28)18(20(27)24-22(26)29)13-17-6-4-12-25(17)16-10-8-15(23)9-11-16/h2-13H,1H3,(H,24,27,29)/b18-13+

InChI Key

NZIDSZOAEQUYDR-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S

SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S

Origin of Product

United States

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